Lornoxicam
Overview
Description
Lornoxicam, also known as chlortenoxicam, is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class. It possesses analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. This compound is used to treat various types of pain, especially those resulting from inflammatory diseases of the joints, osteoarthritis, surgery, sciatica, and other inflammations .
Mechanism of Action
Target of Action
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid .
Mode of Action
This compound’s anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2 . This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound reduces the synthesis of prostaglandins, which act as messenger molecules in the process of inflammation . This results in the reduction of inflammation, pain, fever, and swelling .
Pharmacokinetics
This compound has a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . This compound and its metabolites bind extensively to plasma albumin .
Result of Action
The inhibition of prostaglandin and thromboxane synthesis by this compound leads to the reduction of inflammation, pain, fever, and swelling . This results in relief from the symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Biochemical Analysis
Biochemical Properties
Lornoxicam interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . By inhibiting these enzymes, this compound reduces the production of these compounds, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
This compound’s effects on cells are primarily related to its ability to inhibit prostaglandin and thromboxane synthesis . This leads to a reduction in inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of both COX-1 and COX-2 enzymes . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a relatively short elimination half-life of 3 to 4 hours . This suggests that the effects of this compound may change over time, with its anti-inflammatory and analgesic effects likely diminishing as the drug is metabolized and eliminated from the body .
Dosage Effects in Animal Models
In animal pain models, this compound has shown approximately 10-fold greater analgesic activity than tenoxicam . The specific effects of different dosages of this compound in animal models have not been explicitly mentioned in the available literature.
Metabolic Pathways
This compound is metabolized mainly by the CYP2C9 enzyme to an inactive metabolite, 5’-hydroxy-lornoxicam . A significant proportion of this metabolite is excreted in the urine .
Transport and Distribution
This compound is absorbed rapidly and almost completely from the gastrointestinal tract . It is 99% bound to plasma proteins, almost exclusively to serum albumin . This suggests that this compound may be transported and distributed within the body through the bloodstream, bound to plasma proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lornoxicam is synthesized through a series of chemical reactions. The process begins with the condensation reaction of methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate and sarcosine methyl ester hydrochloride. This is followed by a ring-closure reaction in a sodium methoxide solution, and finally, amidation by 2-aminopyridine to generate this compound .
Industrial Production Methods
For industrial production, this compound is prepared by weighing the raw materials, including tromethamine, mannitol, and edetate disodium. These are dissolved in water for injection, and the pH is adjusted to 8.0-9.0. The solution is then sterilized, filtered, and freeze-dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lornoxicam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and sodium methoxide. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using chromatographic methods .
Scientific Research Applications
Lornoxicam has a wide range of scientific research applications:
Chemistry: It is used in the study of nonsteroidal anti-inflammatory drugs and their chemical properties.
Biology: this compound is used to study its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: It is used in clinical trials to evaluate its efficacy in treating pain and inflammation associated with various conditions, including rheumatoid arthritis and osteoarthritis
Industry: This compound is used in the pharmaceutical industry for the production of pain-relief medications.
Comparison with Similar Compounds
Lornoxicam is compared with other NSAIDs, such as piroxicam, tenoxicam, and meloxicam. While all these compounds belong to the oxicam class and share similar properties, this compound is unique in its potent inhibition of prostaglandin biosynthesis, which contributes to its pronounced efficacy . Additionally, this compound has been shown to be more effective and better tolerated than rofecoxib in clinical studies .
List of Similar Compounds
- Piroxicam
- Tenoxicam
- Meloxicam
- Rofecoxib
Properties
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |
Record name | Lornoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70374-39-9, 70374-27-5 | |
Record name | Lornoxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lornoxicam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lornoxicam [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lornoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lornoxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORNOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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